3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound with the molecular formula C9H11F3N2O2. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a butanoic acid moiety. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the reaction of 4-methyl-3-(trifluoromethyl)pyrazole with butanoic acid derivatives under controlled conditions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction is usually catalyzed by palladium complexes and involves the use of boron reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include trifluoromethyl-substituted alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)aniline
- 4-(4-Fluoro-3-methylphenyl)butanoic acid
Uniqueness
3-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable subject for research and industrial applications .
Properties
IUPAC Name |
3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5-4-14(6(2)3-7(15)16)13-8(5)9(10,11)12/h4,6H,3H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGJTXFYYYNKTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C(C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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